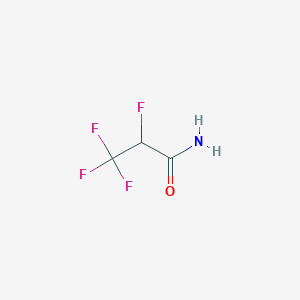

2,3,3,3-Tetrafluoropropanamide

Descripción general

Descripción

2,3,3,3-Tetrafluoropropanamide is a chemical compound with the molecular formula C3H3F4NO . It is also known as N,N-Diethyl-2,3,3,3-tetrafluoropropanamide .

Molecular Structure Analysis

The molecular structure of 2,3,3,3-Tetrafluoropropanamide consists of 11 bonds in total, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Aplicaciones Científicas De Investigación

Summary of the Application

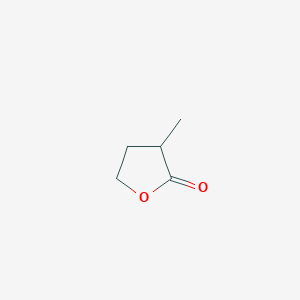

2,3,3,3-Tetrafluoropropanamide is used in the generation and selective Aldol reaction of the Boryl Enolates . This compound plays a crucial role in the formation of boryl enolate of the amide, which readily reacts with various aldehydes .

Methods of Application or Experimental Procedures

The experimental procedure involves the successive treatment of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate at 0°C and with ethyldiisopropylamine at −10°C . This results in the clean formation of the boryl enolate of the amide .

Results or Outcomes

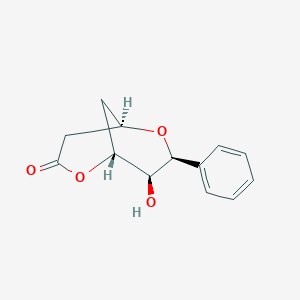

The boryl enolate of the amide readily reacts with various aldehydes to give the corresponding 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides with high threo-selectivity and in good yields .

Application in Thermophysics

Summary of the Application

2,3,3,3-Tetrafluoropropanamide is used in the formulation of a new fundamental equation of state for 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf) .

Methods of Application or Experimental Procedures

The equation is valid from the triple point temperature (121.6 K) to 410 K at pressures up to 100 MPa .

Results or Outcomes

The equation exhibits correct behavior over all temperatures and pressures within the range of validity, and it shows reasonable extrapolation behavior at extremely low and high temperatures, and at high pressures and densities .

Application in Organic Synthesis

Summary of the Application

2,3,3,3-Tetrafluoropropanamide is used in the highly diastereoselective reductive coupling of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes .

Methods of Application or Experimental Procedures

The procedure involves the reductive coupling of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes promoted by Triphenylphosphine−Titanium(IV) Isopropoxide .

Results or Outcomes

The reaction provides an efficient route to the synthesis of erythro-α-Fluoro-α-(trifluoromethyl)-β-hydroxy Amides .

Application in Chemical Synthesis

Summary of the Application

2,3,3,3-Tetrafluoropropanamide is used in the synthesis of 2,3,3,3-tetrafluoropropionic acid .

Methods of Application or Experimental Procedures

The synthesis process involves the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions using a catalyst .

Results or Outcomes

The process effectively utilizes the side product N,N-diethyl-2,3,3,3-tetrafluoropropionamide obtained by the fluorine substitution reaction of N,N-diethyl-1,1,2,3,3,3-tetrafluoropropionamide to obtain high-purity 2,3,3,3-tetrafluoropropionic acid . The addition of the catalyst greatly accelerates the reaction speed and improves the product yield which reaches 96 percent .

Application in Pharmaceutical Industry

Summary of the Application

2,3,3,3-Tetrafluoropropanamide is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific drug being synthesized .

Results or Outcomes

The use of 2,3,3,3-Tetrafluoropropanamide as an intermediate in drug synthesis can lead to the production of various pharmaceutical compounds .

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKCQDGXLJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380240 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoropropanamide | |

CAS RN |

1647-57-0 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)